molecular formula C14H9F2N3O2S B2769784 N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-93-8

N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2769784
CAS No.: 896339-93-8
M. Wt: 321.3
InChI Key: XYMFPCRCOVVGNE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and structural versatility.

Scientific Research Applications

Future Directions

Pyrimidines and their derivatives have shown a range of pharmacological effects and are of great interest due to their biological potential . The development of new pyrimidines as anti-inflammatory agents is a possible future direction . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary targets of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . The compound exhibits potent cytotoxic activity against these cells .

Mode of Action

The compound interacts with its targets by inhibiting the growth of cancer cells. It exhibits cytotoxic activity, leading to cell death

Biochemical Pathways

The compound affects the biochemical pathways involved in cell growth and proliferation. It disrupts the genetic path link of cancer cells , leading to cell death and inhibition of tumor growth

Pharmacokinetics

The compound is synthesized through a reaction of thiazoles with thiourea

Result of Action

The compound exhibits potent cytotoxic activity against cancer cells. It has been shown to have an IC 50 value of 3.1±0.4 µM against A549 cell line and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Another compound with a similar structure has an IC 50 value of 6.8±0.7 µM against MCF-7 . These results indicate that the compound is effective in inhibiting the growth of these cancer cells.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction in isopropyl alcohol at 20°C under ultrasonic activation These conditions may affect the formation of the compound and subsequently its action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with a thiazolo[3,2-a]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which may exhibit different biological activities and properties .

Comparison with Similar Compounds

  • N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide

Comparison: Compared to similar compounds, N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits unique structural features, such as the presence of a thiazolo[3,2-a]pyrimidine core and specific substitution patterns.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMFPCRCOVVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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